molecular formula C23H19FN4O B11035412 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11035412
M. Wt: 386.4 g/mol
InChI Key: ZIJCCVLHTBTMHF-UHFFFAOYSA-N
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Description

4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction mixture may be poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol to obtain the desired compound . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Scientific Research Applications

4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with enhanced biological activities. In biology and medicine, it has shown promise as a potential therapeutic agent for treating bacterial infections, cancer, and other diseases . Additionally, its unique structure allows for the exploration of its interactions with various molecular targets and pathways, making it a subject of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, exhibit high antibacterial activity by inhibiting bacterial DNA-gyrase, which is essential for bacterial DNA replication . The incorporation of fluorine atoms and other substituents in the compound’s structure can enhance its ability to penetrate cell membranes and exert its effects on target molecules.

Comparison with Similar Compounds

Similar compounds to 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one include other pyrazoloquinoline derivatives and fluoroquinolones. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance, fluoroquinolones such as ciprofloxacin and ofloxacin are well-known for their antibacterial properties . The unique combination of substituents in this compound distinguishes it from other related compounds and contributes to its specific biological effects.

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

4-amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19FN4O/c1-13-20-22(25)21-18(26-23(20)28(27-13)17-5-3-2-4-6-17)11-15(12-19(21)29)14-7-9-16(24)10-8-14/h2-10,15H,11-12H2,1H3,(H2,25,26)

InChI Key

ZIJCCVLHTBTMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C12)N)C5=CC=CC=C5

Origin of Product

United States

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